molecular formula C10H15NO3 B1227008 2-Amino-1-(3,4-dimethoxyphenyl)ethanol CAS No. 6924-15-8

2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B1227008
CAS No.: 6924-15-8
M. Wt: 197.23 g/mol
InChI Key: WIUFFBGZBFVVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3. It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a 3,4-dimethoxyphenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been reported to have activity as a monoamine oxidase inhibitor .

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with monoamine oxidase enzymes, potentially inhibiting their activity . This could result in an increase in the levels of monoamine neurotransmitters in the brain, which are involved in regulating mood and behavior.

Biochemical Pathways

If it acts as a monoamine oxidase inhibitor like its structural analog 3,4-dimethoxyphenethylamine , it could affect the metabolic pathways of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of monoamine oxidase could prevent the breakdown of these neurotransmitters, leading to increased levels in the brain and potentially resulting in mood elevation.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially lead to increased levels of monoamine neurotransmitters in the brain, which could have various effects on mood and behavior .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .

Biochemical Analysis

Biochemical Properties

2-Amino-1-(3,4-dimethoxyphenyl)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. The interaction between this compound and monoamine oxidase can influence the enzyme’s activity, potentially leading to altered levels of neurotransmitters in the brain . Additionally, this compound may interact with other proteins and receptors, affecting various biochemical pathways.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the signaling pathways involved in neurotransmission, leading to changes in neuronal activity and communication . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes . These changes can have downstream effects on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with monoamine oxidase can result in the inhibition of the enzyme’s activity, thereby affecting the breakdown of neurotransmitters . Additionally, this compound may influence gene expression by binding to transcription factors and modulating their activity . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. This degradation can result in a decrease in the compound’s efficacy and potency over time . Additionally, long-term studies in vitro and in vivo have indicated that the compound’s effects on cellular function may diminish with extended exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall efficacy. Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, this compound may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression . The subcellular localization of the compound is a key determinant of its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-nitro-1-(3,4-dimethoxyphenyl)ethanol using hydrogen in the presence of a palladium catalyst. Another method includes the reductive amination of 3,4-dimethoxyphenylacetaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitro-1-(3,4-dimethoxyphenyl)ethanol. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(3,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and polymers.

Comparison with Similar Compounds

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
  • 2-Amino-1-(4-methoxyphenyl)ethanol
  • 2-Amino-1-(3,4-dihydroxyphenyl)ethanol

Comparison: 2-Amino-1-(3,4-dimethoxyphenyl)ethanol is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, the position of the methoxy groups can affect the compound’s ability to interact with specific molecular targets and its overall stability.

Properties

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUFFBGZBFVVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512380
Record name 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6924-15-8, 15471-89-3
Record name α-(Aminomethyl)-3,4-dimethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6924-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXYPHENYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9TYB6AM4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3,4-dimethoxybenzaldehyde (2.00 g, 12.04 mM) and trimethylsilyl cyanate (1.57 g, 15.04 mM) were dissolved in dry methylene chloride (1 ml). While stirring at room temperature, zinc iodide (8.5 mg) was carefully added and the mixture was stirred for 2 hours. Next, the solution was dropwise added to a solution of lithium aluminum hydride (1.10 g, 28.88 mM) in dried tetrahydrofuran (120 ml) cooled to 0° C., then the reaction temperature was gradually warmed to room temperature and the mixture was stirred for 1 hour. Water (2 ml) was carefully added while cooling the reaction solution in an ice bath, the mixture was stirred for 1 hour, then the solution was filtered through Celite. The filtrate was dried over anhydrous magnesium sulfate, then the solvent was evaporated in vacuo to obtain a crude product (2.37 g) as a yellow solid. The crude product thus obtained had a sufficient purity even without purification, so could be used for the next reaction as it was.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
8.5 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of veratraldehyde(16.6 g) and zinc iodide (50 mg) in anhydrous nitromethane (200 ml) was added trimethylsilyl cyanide (12 g) dropwise under nitrogen. After the resulting mixture was stirred at room temperature for 1 hour, the solvent was removed under reduced pressure. Anhydrous tetrahydrofuran (50 ml) was added to the residue, and the resulting mixture was added under ice cooling to a suspension of lithium aluminum hydride (3.9 g) in anhydrous tetrahydrofuran (200 ml). After that, the resulting mixture was stirred for 1 hour at room temperature. Water was added to the reaction mixture, insoluble matter was filtered off, and the solvent was then removed under pressure from the filtrate. Chloroform (300 ml) was added to the residue. The resulting mixture was washed with water and was then dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The thus-obtained residue was purified by a silica gel column, whereby the title compound (10.8 g, yield: 54.8%) was obtained as colorless crystals.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
54.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research highlights the synthesis of (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol as a key intermediate for (S)-epinephrine and (S)-norepinephrine. Can you elaborate on the significance of this compound's chirality in the context of its downstream products?

A1: Chirality plays a crucial role in pharmaceutical applications as enantiomers (mirror-image molecules) can exhibit different biological activities. (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol serves as a chiral building block for synthesizing (S)-epinephrine and (S)-norepinephrine, both crucial neurotransmitters. The (S)-enantiomers of these neurotransmitters are significantly more potent than their (R)-counterparts. Thus, employing the enantiomerically pure (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol in the synthesis is vital for obtaining the desired biological activity and therapeutic efficacy in the final drug molecules. This selectivity minimizes potential side effects and improves drug safety profiles.

Q2: The paper mentions that a copper(II) complex catalyzed the synthesis of (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol. How does the catalyst contribute to the high enantioselectivity observed in the reaction?

A2: The research utilized a C1-symmetric chiral diamine ligand (L1) complexed with copper(II) chloride []. This chiral ligand creates a sterically controlled environment around the copper center. During the Henry reaction, the aldehyde and nitroalkane reactants coordinate to the copper center, influenced by the chiral ligand. This coordination favors a specific transition state, leading to the preferential formation of the (S)-enantiomer of 2-amino-1-(3,4-dimethoxyphenyl)ethanol. The catalyst's ability to induce high enantioselectivity stems from its ability to discriminate between the possible transition states and steer the reaction towards the desired (S)-enantiomer.

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